Cas no 128861-84-7 (1-(thiolan-2-yl)ethan-1-amine)

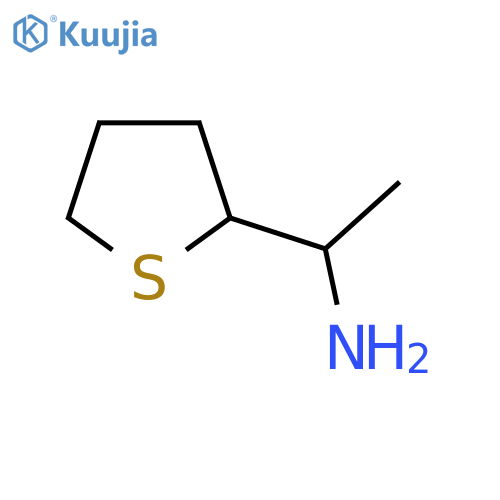

1-(thiolan-2-yl)ethan-1-amine structure

商品名:1-(thiolan-2-yl)ethan-1-amine

1-(thiolan-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(thiolan-2-yl)ethan-1-amine

- 128861-84-7

- EN300-1837631

- AKOS019188958

-

- インチ: 1S/C6H13NS/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3

- InChIKey: GUDUQKFFTFXTPJ-UHFFFAOYSA-N

- ほほえんだ: S1CCCC1C(C)N

計算された属性

- せいみつぶんしりょう: 131.07687059g/mol

- どういたいしつりょう: 131.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-(thiolan-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1837631-0.1g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1837631-0.05g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1837631-5.0g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 5g |

$3812.0 | 2023-06-01 | ||

| Enamine | EN300-1837631-0.25g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1837631-1g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1837631-0.5g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1837631-10.0g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 10g |

$5652.0 | 2023-06-01 | ||

| Enamine | EN300-1837631-1.0g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 1g |

$1315.0 | 2023-06-01 | ||

| Enamine | EN300-1837631-5g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1837631-2.5g |

1-(thiolan-2-yl)ethan-1-amine |

128861-84-7 | 2.5g |

$1791.0 | 2023-09-19 |

1-(thiolan-2-yl)ethan-1-amine 関連文献

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

128861-84-7 (1-(thiolan-2-yl)ethan-1-amine) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量